2-Amino-4-phenoxyphenol
Description
Contextual Overview of Phenoxyphenol Chemistry
The core structure of phenoxyphenol provides a versatile scaffold for chemical modifications. The ether linkage imparts a degree of flexibility to the molecule, while the phenolic hydroxyl group offers a site for reactions such as etherification, esterification, and electrophilic aromatic substitution. The benzene (B151609) rings themselves can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups.
Academic Significance of Substituted Phenoxyphenol Structures
Substituted phenoxyphenols are of considerable interest in academic research due to their diverse applications and intriguing chemical properties. Their structures serve as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The ability to introduce various functional groups onto the phenoxyphenol framework allows for the fine-tuning of molecular properties to achieve desired biological or material characteristics.
In the field of medicinal chemistry, for instance, phenoxyphenol derivatives have been investigated for their potential as anti-inflammatory agents and in cancer therapy. mdpi.com The structural motif is also found in compounds being studied for their effects on cellular processes. Furthermore, the study of substituted phenoxyphenols contributes to a deeper understanding of structure-activity relationships, where the specific placement and nature of substituents can dramatically alter the biological or chemical function of the molecule. nih.gov
Research Landscape of 2-Amino-4-phenoxyphenol in Contemporary Chemistry
Within the broader class of substituted phenoxyphenols, this compound has emerged as a compound of specific research interest. Its structure, featuring an amino group and a hydroxyl group on one of the phenyl rings, makes it a valuable intermediate in organic synthesis. These functional groups provide reactive sites for a variety of chemical transformations, enabling its use as a precursor for more complex molecules.
Current research involving this compound often focuses on its application as a building block in the synthesis of heterocyclic compounds, such as phenoxazines. nih.govtandfonline.com Phenoxazine (B87303) derivatives are known for their diverse applications, including as fluorescent dyes and in materials science. nih.govresearchgate.net The reaction of this compound with other reagents allows for the construction of these larger, functional molecules. tandfonline.com Additionally, its role as an intermediate in the synthesis of potentially biologically active compounds continues to be an area of exploration.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1607-51-8 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Melting Point | 107-108 °C |
| Physical Form | Powder |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N |
| InChI Key | WQYFAQXHLFJZIK-UHFFFAOYSA-N |
| Data sourced from multiple chemical suppliers and databases. biosynth.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFAQXHLFJZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Phenoxyphenol and Its Derivatives
Classical Synthetic Approaches
Traditional organic synthesis provides a robust toolkit for the assembly of the phenoxyphenol structure and the subsequent functionalization to yield the target aminophenol. These methods often involve multi-step sequences utilizing well-established reactions.
A primary method for synthesizing phenoxyphenol scaffolds involves the diazotization of a corresponding aminodiphenyl ether, followed by hydrolysis of the resulting diazonium salt. This process is particularly effective for preparing 4-phenoxyphenols. google.comgoogle.com The synthesis begins with an appropriately substituted 4-aminodiphenyl ether, which is treated with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium like aqueous hydrochloric acid, to form a diazonium salt. google.comorganic-chemistry.org
The subsequent and critical step is the decomposition of this diazonium salt to introduce the hydroxyl group. This is generally accomplished by boiling the diazonium salt solution, often in the presence of aqueous sulfuric acid at temperatures ranging from 110° to 150° C. google.comgoogle.com To improve reaction efficiency and manage the products, this hydrolysis is frequently carried out in a two-phase system with a water-immiscible organic solvent, such as xylene or cyclopentyl methyl ether (CPME), which dissolves the resulting phenoxyphenol and facilitates its separation. google.comresearchgate.net A study demonstrated that using a CPME and water two-phase system for the hydrolysis of the diazonium salt from 3-(4-nitrophenoxy)aniline resulted in a 96% yield of 3-(4-nitrophenoxy)phenol (B3019501) within 20 minutes. researchgate.net
Table 1: Conditions for Diazotization-Hydrolysis of Aminodiphenyl Ethers
| Starting Amine | Diazotization Conditions | Hydrolysis Conditions | Solvent System | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-dichloro-4'-aminodiphenyl ether | NaNO₂, aq. HCl | Boiling in aq. H₂SO₄ (120°C) | Water/Xylene | High | google.comgoogle.com |
| 3-(4-nitrophenoxy)aniline | Not specified | Not specified | CPME/Water | 96% | researchgate.net |
This interactive table summarizes various conditions reported for the synthesis of phenols via diazotization.
The formation of the ortho-aminophenol moiety is a crucial transformation, often achieved by the reduction of a corresponding nitrophenol. One common industrial method involves the reduction of nitrophenols using iron filings in an acidic medium. atamanchemicals.com Another significant pathway is the catalytic hydrogenation of nitrophenols. For instance, 4-aminophenol (B1666318) can be produced via the partial hydrogenation of nitrobenzene (B124822), which forms phenylhydroxylamine as an intermediate that subsequently rearranges. atamanchemicals.com Similarly, the reduction of 4-nitrophenol (B140041) to 4-aminophenol can be catalyzed by various metal-based catalysts. mdpi.com
The biological synthesis of ortho-aminophenols can also be achieved through the reduction of o-nitrophenols. dtic.mil The bacterial degradation of nitrobenzene, for example, proceeds through a pathway where nitrobenzene is first converted to 2-aminophenol (B121084), which then serves as a substrate for further metabolic steps. nih.govnih.gov This biological reduction highlights an alternative to purely chemical methods for creating the aminophenol structure. dtic.mil
The construction of the phenoxy-phenol ether linkage is a key step in the synthesis. The Ullmann condensation is a classical and widely used method for forming diaryl ethers, involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. researchgate.net This reaction has been a foundational technique for synthesizing a variety of diaryl ether structures.
More modern approaches often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Systematic investigations into the Suzuki-Miyaura coupling of various halophenols with phenol boronic acids have been conducted to optimize the synthesis of biphenylols and, by extension, phenoxyphenols. researchgate.net Additionally, gas-phase condensation of phenoxy radicals has been studied as a potential route, where radicals can recombine through C–O coupling to form products like 2-phenoxyphenol. cmu.edu
Biocatalytic and Enzymatic Syntheses
Biocatalysis offers a greener and highly selective alternative to classical chemical synthesis. Enzymes can perform complex transformations under mild conditions, often with high stereo- and regioselectivity.
A notable biocatalytic route for producing substituted ortho-aminophenols utilizes a two-enzyme system found in certain bacteria, such as Pseudomonas pseudoalcaligenes JS45. oup.comdtic.mil This pathway is particularly relevant for the synthesis of 2-Amino-4-phenoxyphenol's structural analog, 2-amino-5-phenoxyphenol. The process begins with a nitroaromatic precursor, 4-nitrobiphenyl (B1678912) ether. oup.com
The first enzyme, a nitroreductase, reduces the nitro group of the precursor to a hydroxylamino group, forming 4-hydroxylaminobiphenyl ether. oup.comoup.com This reaction is a four-electron reduction that requires a cofactor like NADPH. nih.gov The second enzyme, a hydroxylaminobenzene mutase, then catalyzes an intramolecular rearrangement of the hydroxylamino intermediate. nih.gov This mutase facilitates the transfer of the hydroxyl group to the ortho position on the aromatic ring, yielding the final product, 2-amino-5-phenoxyphenol. oup.comnih.gov This enzymatic system has demonstrated broad substrate specificity, suggesting its potential for producing a variety of substituted o-aminophenols from different nitroaromatic compounds. oup.comdtic.milmdpi.com
Table 2: Enzymatic Conversion of 4-Nitrobiphenyl Ether
| Substrate | Enzyme 1 | Intermediate | Enzyme 2 | Product | Source Organism | Reference |
|---|
This interactive table details the two-step enzymatic synthesis of an aminophenoxyphenol.
While not a direct synthesis of the monomer, enzyme-catalyzed oxidative polymerization is a significant synthetic methodology for derivatives of aminophenols. Enzymes like horseradish peroxidase (HRP) and laccase are used to catalyze the polymerization of aminophenol compounds in the presence of an oxidant like hydrogen peroxide. researchgate.netresearchgate.net This method offers a green alternative to chemical oxidative polymerization. researchgate.net
In a comparative study, the polymerization of 4-amino-2,6-dichlorophenol (B1218435) was carried out using both chemical oxidation and HRP-catalyzed oxidation. researchgate.net The enzyme-catalyzed method produced a polymer with a higher average molecular mass and different surface morphology, resulting in uniformly dispersed nanoparticles compared to the spongy structure from chemical oxidation. researchgate.netresearchgate.net These enzymatic polymerizations create novel polymeric materials with unique thermal, electrochemical, and optical properties, demonstrating the utility of enzymes in modifying aminophenol derivatives. researchgate.netresearchgate.net
Advanced Chemical Synthesis Techniques
The construction of the this compound scaffold relies on the strategic formation of a diaryl ether (phenoxy) linkage and the precise installation and manipulation of amino and hydroxyl functional groups on the aromatic rings.
Strategies for Phenoxy Linkage Formation
The creation of the phenoxy C-O-C bond is a cornerstone of synthesizing the core structure of this compound. Advanced strategies have moved beyond harsh traditional methods toward more refined, catalyst-driven processes.
One of the most established methods for forming aryl ethers is the Ullmann condensation . wikipedia.orgacs.org This reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org Historically, these reactions required high temperatures (often over 200°C) and stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl. cdnsciencepub.commdpi.com
Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which facilitate the reaction under milder conditions. wikipedia.org The mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org For instance, the synthesis of 4-phenoxyphenol (B1666991), a key intermediate, can be achieved via the reaction of parachlorophenol with phenol in the presence of potassium hydroxide. google.com
Palladium-catalyzed cross-coupling reactions , analogous to the Buchwald-Hartwig amination, have also emerged as powerful alternatives for C-O bond formation. These methods offer greater functional group tolerance and often proceed under milder conditions than traditional Ullmann reactions. While more commonly associated with C-N bond formation, the principles have been adapted for etherification.
Another synthetic route involves starting with diphenyl ether and introducing the required functional groups. For example, a Friedel–Crafts acylation of diphenyl ether can yield 4-phenoxyacetophenone, which can then be converted to the target phenol through a Baeyer–Villiger rearrangement and subsequent hydrolysis. mdpi.com
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Ullmann Condensation | Stoichiometric Copper or Copper Oxides (CuO, Cu₂O) | High temperatures (>200°C), polar solvents wikipedia.org | Well-established for simple substrates | Harsh conditions, limited functional group tolerance, stoichiometric metal use wikipedia.org |
| Modern Ullmann-type Reactions | Soluble Cu(I) or Cu(II) salts with ligands (e.g., diamines) | Lower temperatures (e.g., ~100-120°C), base (e.g., KOH, Cs₂CO₃) wikipedia.orgmdpi.com | Milder conditions, improved yields, broader substrate scope wikipedia.org | Can still require specific ligands and careful optimization |
| Palladium-Catalyzed Etherification | Palladium catalysts (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | Moderate temperatures, various solvents | High functional group tolerance, generally high yields | Cost of palladium catalyst, ligand sensitivity |
| Friedel-Crafts / Baeyer-Villiger Route | Lewis acids (e.g., AlCl₃), peracids | Multi-step process involving acylation and oxidation mdpi.com | Utilizes an inexpensive starting material (diphenyl ether) | Multiple steps can lower overall yield, regioselectivity challenges mdpi.com |
Introduction and Transformation of Amino and Hydroxyl Moieties
With the phenoxy backbone in place, the introduction of the amino and hydroxyl groups at specific positions is the next critical phase. A common strategy involves the use of a nitro group as a precursor to the amine.
For example, the synthesis can start from a nitrated diphenyl ether derivative, such as 4-nitrobiphenyl ether. The nitro group can be selectively reduced to a hydroxylamino intermediate using a nitroreductase enzyme. This intermediate can then undergo a rearrangement, catalyzed by an enzyme like hydroxylaminobenzene mutase, to introduce a hydroxyl group ortho to the newly formed amino group, yielding 2-amino-5-phenoxyphenol. dtic.milnih.gov While this enzymatic approach produces an isomer, similar chemical principles of nitro group reduction followed by functional group introduction are widely applicable.
A purely chemical approach involves the partial reduction of a dinitrophenol compound. For instance, 2-amino-4-nitrophenol (B125904) is prepared by the selective reduction of 2,4-dinitrophenol (B41442) using sodium sulfide (B99878). orgsyn.org This amino-nitrophenol can then serve as a building block.
The Buchwald-Hartwig amination is a state-of-the-art method for introducing an amino group. wikipedia.orgalfa-chemistry.com This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. alfa-chemistry.com The development of various generations of phosphine ligands has significantly expanded the reaction's scope, enabling the coupling of a wide array of aryl halides with primary or secondary amines under increasingly mild conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the aryl amine product. alfa-chemistry.com
The transformation of an existing amino group into a hydroxyl group is also a feasible strategy, typically proceeding through a diazonium salt intermediate. wikipedia.orgbionity.com The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed by heating in an aqueous solution to yield the corresponding phenol. google.com
| Transformation | Method | Key Reagents | Description |
|---|---|---|---|
| Nitro Group → Amino Group | Chemical Reduction | Sodium sulfide (Na₂S), H₂/Pd, Sn/HCl | A standard method for converting aromatic nitro compounds to anilines. Selective reduction is possible in dinitro compounds. orgsyn.org |
| Nitro Group → Amino + Hydroxyl Group | Enzymatic Conversion | Nitroreductase, Hydroxylaminobenzene mutase | A biocatalytic cascade that reduces a nitro group and introduces an adjacent hydroxyl group via rearrangement. dtic.milnih.gov |
| Aryl Halide → Aryl Amine | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | A versatile, modern method for C-N bond formation with high functional group tolerance. wikipedia.orgalfa-chemistry.com |
| Amino Group → Hydroxyl Group | Diazotization-Hydrolysis | NaNO₂, aqueous acid (e.g., H₂SO₄), heat | A classic transformation where an amine is converted to a diazonium salt, which is then hydrolyzed to a phenol. google.com |
Process Optimization and Yield Improvement
Optimizing synthetic routes is crucial for transitioning a laboratory procedure to a practical, scalable process. This involves fine-tuning reaction conditions to maximize yield and selectivity while also incorporating principles of green chemistry to enhance sustainability.
Reaction Condition Optimization for Enhanced Selectivity and Yield
The efficiency of the synthesis of this compound and its precursors is highly dependent on the careful control of reaction parameters. For the Ullmann condensation, optimization involves moving from harsh, stoichiometric conditions to milder, catalytic ones. The choice of ligand, base (with Cs₂CO₃ often being superior), and solvent are critical variables that can dramatically improve yields and reduce reaction times. mdpi.commdpi.com
In palladium-catalyzed reactions like the Buchwald-Hartwig amination, optimization is a well-studied area. The selection of the palladium precursor, the specific phosphine ligand (with bulky, electron-rich ligands often showing high activity), the base, solvent, and temperature all play interconnected roles. orgsyn.orgrsc.org For example, screening different bases (e.g., K₃PO₄, K₂CO₃) and solvents (e.g., toluene, t-AmylOH, DMF) is standard practice to find the optimal conditions for a specific substrate pairing. rsc.org
Physical methods can also be used for process intensification. The application of ultrasonic irradiation in the synthesis of 4-phenoxyphenol has been shown to improve reaction rates and yields by enhancing mass transfer and mixing. Temperature control is also vital to prevent side reactions, such as dehalogenation or the formation of undesired isomers.
Green Chemistry Principles in Phenoxyphenol Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of phenoxyphenol synthesis, several strategies align with these goals.
A primary focus is the use of water as a reaction solvent, which is a significant improvement over volatile or toxic organic solvents. researchgate.net Oxidative polymerization of phenols in water has been demonstrated as a "green" method for producing polyphenylene oxides, avoiding the use of formaldehyde. tandfonline.comtandfonline.com This approach, using water-soluble catalysts or carrying out the reaction at high pH, represents a more environmentally benign process. tandfonline.com
Catalysis is a cornerstone of green chemistry. The development of highly efficient catalysts for Ullmann and Buchwald-Hartwig reactions allows for lower catalyst loadings and replaces stoichiometric reagents with catalytic amounts, thereby increasing atom economy and reducing metal waste. mdpi.comorgsyn.org
Furthermore, exploring alternative and less hazardous reagents is an active area of research. A novel method for phenol synthesis uses nitrous oxide (N₂O), a greenhouse gas, as the oxygen atom source to convert aryl halides to phenols, releasing benign dinitrogen (N₂) as the only byproduct. nih.gov Synthesizing phenols directly from widely available benzoic acids is another approach that aligns with the goals of sustainability and green chemistry by utilizing simple feedstocks. orgsyn.org These advancements point toward a future of more sustainable and efficient production of complex molecules like this compound.
Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Phenoxyphenol
Characteristic Reaction Pathways of the Amino and Phenolic Groups
The chemical nature of 2-Amino-4-phenoxyphenol is defined by the amino and phenolic hydroxyl groups attached to the benzene (B151609) ring. These groups not only exhibit their own characteristic reactivities but also significantly influence the reactivity of the aromatic ring itself.
Oxidation Reactions and Product Characterization
The presence of both amino and hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation. The oxidation of structurally similar compounds, such as 2-aminophenol (B121084), provides insight into the expected reaction pathways. The aerobic oxidation of 2-aminophenol, often catalyzed by metal complexes like copper(II), yields 2-aminophenoxazine-3-one. iitkgp.ac.in This reaction mimics the activity of the enzyme phenoxazinone synthase. iitkgp.ac.in
It is proposed that the reaction proceeds through the formation of a complex between the catalyst and the substrate, leading to the generation of a substrate radical. iitkgp.ac.in This radical species is then believed to promote the activation of dioxygen, leading to the final cyclized product. iitkgp.ac.in Given the structural analogy, this compound is expected to undergo a similar oxidative cyclization to form a phenoxazine (B87303) derivative. The final product would be characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its molecular weight and structure. iitkgp.ac.in
Table 1: Modeled Oxidation Reaction of this compound
| Reactant | Catalyst Model | Primary Product |
|---|
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the aromatic ring in this compound is dominated by electrophilic substitution reactions. The amino and hydroxyl groups are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. libretexts.orgbyjus.com They are also ortho, para-directors, channeling incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgbyjus.comchemistrysteps.com
In this compound, the hydroxyl group is at position 1, the amino group at position 2, and the phenoxy group at position 4. The positions available for substitution are 3, 5, and 6.
The -OH group strongly activates positions 2, 4, and 6.
The -NH2 group strongly activates positions 1, 3, and 5.
The combined effect is a very strong activation of positions 3, 5, and 6, with position 5 being particularly activated by the amino group and position 6 by the hydroxyl group. Due to the high reactivity, reactions like halogenation may proceed even without a Lewis acid catalyst, and controlling the extent of substitution can be difficult. libretexts.orgbyjus.com For instance, reaction with bromine water would likely lead to the formation of polybrominated products. byjus.com
Nucleophilic aromatic substitution, in contrast, is generally not favored for this molecule. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex), which this compound lacks. libretexts.org
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Expected Position(s) of Substitution |
|---|---|---|
| Nitration | NO₂+ | 3, 5, 6 |
| Halogenation | Br⁺, Cl⁺ | 3, 5, 6 |
| Sulfonation | SO₃ | 3, 5, 6 |
Acid-Base Interactions and Salt Formation
This compound is an amphoteric molecule, capable of acting as both a base and an acid.
Basic Character : The lone pair of electrons on the nitrogen atom of the amino group can accept a proton, making the compound a weak base. In the presence of a strong acid, such as hydrochloric acid (HCl), the amino group is protonated to form an ammonium salt. google.com
Acidic Character : The phenolic hydroxyl group is weakly acidic and can donate a proton to a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide salt. chemistrysteps.com
The ability to form salts is crucial in its synthesis and purification processes. The pKa values for the structurally similar compound 2-Amino-4-methylphenol can provide an estimate of the acid-base properties.
Table 3: Estimated Acid-Base Properties of this compound (based on 2-Amino-4-methylphenol data drugbank.com)
| Property | Description | Estimated pKa |
|---|---|---|
| Strongest Basic | Protonation of the amino group | ~4.74 |
Transformation Mechanisms of Functional Groups
The reactions of this compound are governed by established organic chemistry mechanisms.
Electrophilic Aromatic Substitution : This proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attacking electrophile adds to the aromatic ring, temporarily disrupting the aromaticity. The high electron-donating ability of the -NH2 and -OH groups via resonance is crucial in stabilizing this intermediate, thereby lowering the activation energy and accelerating the reaction. The final step is the loss of a proton from the carbon atom that was attacked, which restores the aromaticity of the ring. byjus.com
Oxidation : The mechanism for the catalytic aerobic oxidation of the 2-aminophenol moiety involves several steps. It is initiated by the coordination of the substrate to the metal center (e.g., Cu(II)). This is followed by an intramolecular charge distribution that generates a radical species. iitkgp.ac.in This radical intermediate is the key to activating molecular oxygen, which then leads to a series of steps culminating in the formation of the cyclized phenoxazinone product. iitkgp.ac.in
Acid-Base Reactions : The mechanism for salt formation is a straightforward proton transfer. In an acidic medium, the amino group acts as a Lewis base, donating its electron pair to a proton. In a basic medium, the O-H bond of the phenol (B47542) is broken heterolytically, with the oxygen retaining the electron pair, and the resulting proton is transferred to the base.
Thermodynamic and Kinetic Aspects of Reactivity
Thermodynamics : The reactions of this compound are driven by changes in enthalpy (ΔH) and entropy (ΔS).
Electrophilic aromatic substitution reactions are typically exothermic (negative ΔH) because the strong C-H bond that is broken is replaced by a new, often stronger, bond to the electrophile, and the highly stable aromatic system is regenerated.
The spontaneity of a reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the adsorption of phenol onto an adsorbent, a negative ΔG indicates a spontaneous process, while a negative ΔH suggests the process is exothermic. sciencepublishinggroup.com Similar principles would apply to the interaction of this compound with other species.
Kinetics : The rates of reaction are governed by the activation energy (Ea).
The amino and hydroxyl groups are strong activating groups because they lower the activation energy for electrophilic attack on the aromatic ring. They do this by stabilizing the transition state leading to the arenium ion intermediate. byjus.com
In the catalytic oxidation of 2-aminophenol, kinetic studies have been performed to determine the order of the reaction and the activation parameters. iitkgp.ac.in Temperature-dependent kinetic measurements for this model reaction have allowed for the evaluation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). iitkgp.ac.in These parameters provide quantitative insight into the energy barrier and the molecular arrangement in the transition state.
Table 4: Representative Kinetic Parameters for the Catalytic Oxidation of 2-Aminophenol (Model System iitkgp.ac.in)
| Parameter | Description | Significance |
|---|---|---|
| Ea | Activation Energy | Minimum energy required to initiate the reaction. |
| ΔH‡ | Enthalpy of Activation | Heat change associated with forming the transition state. |
These studies show that the reaction kinetics can be significantly influenced by factors such as pH, temperature, and the specific structure of the catalyst used. iitkgp.ac.in
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminophenol |
| 2-aminophenoxazine-3-one |
| Benzene |
| Bromine |
| 2-Amino-4-methylphenol |
| Hydrochloric acid |
| Sodium hydroxide |
| 2,4-dinitrofluorobenzene |
| Chlorobenzene |
Derivatization Strategies and Analogue Design
Rational Design Principles for Novel Phenoxyphenol Derivatives
The rational design of novel phenoxyphenol derivatives is often guided by established medicinal chemistry principles. One key principle involves utilizing the diphenyl ether (Ph-O-Ph) skeleton as a stable and suitable hydrophobic substructure for ligands that target nuclear receptors nih.gov. This framework can replace more metabolically reactive structures found in natural products while maintaining essential binding interactions nih.gov. For instance, in the design of androgen receptor (AR) antagonists, the 4-(4-benzoylaminophenoxy)phenol skeleton was identified as a novel and effective core structure, distinct from the pharmacophores of existing nonsteroidal antagonists nih.govacs.orgnih.govacs.orgresearchgate.net.
Another design strategy involves mimicking the structure of known bioactive compounds. For example, derivatives of diphenyl ether have been designed as mimics of triclosan (B1682465) to explore new antitubercular agents nih.govdovepress.com. This approach often includes modifications to improve the druglikeness of the molecule. A common tactic is to remove certain chemical groups, such as halogens, to decrease lipophilicity, a property that can influence a drug's absorption and distribution in the body dovepress.com.
Synthesis of Complex Structures and Conjugates
The synthesis of more complex structures from the basic phenoxyphenol scaffold typically involves a multi-step process. A common and effective method for creating the core diphenyl ether linkage is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is often carried out between a substituted fluoronitrobenzene and a hydroquinone (B1673460) nih.gov.
Following the formation of the ether, subsequent steps are employed to build the final molecule. A frequent sequence involves the chemical reduction of a nitro group on one of the phenyl rings to a primary amine (-NH2) nih.gov. This amine then serves as a handle for further derivatization, most commonly through amide bond formation with a carboxylic acid or its more reactive acyl chloride derivative nih.govacs.org. This synthetic route allows for the introduction of a wide variety of substituents, enabling the creation of a diverse library of analogues for biological screening nih.gov. For example, this strategy has been successfully used to synthesize a series of 4-(4-benzoylaminophenoxy)phenol derivatives as potential AR antagonists nih.govacs.org.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the phenoxyphenol scaffold influence its biological activity. These investigations help to identify the chemical features responsible for a compound's potency and efficacy, guiding the design of more effective analogues slideshare.net.
The type and position of substituents on the phenoxyphenol rings have a profound impact on biological endpoints. The presence of electron-donating groups, such as amino or hydroxyl groups, and their specific placement (ortho, meta, or para) can significantly alter a molecule's activity researchgate.netnih.gov. Studies on various phenolic compounds have shown that the number of active groups (like -OH or -NH2) and their positions are critical determinants of antioxidant activity researchgate.net. Generally, the ortho position is found to be highly active, which may be due to its ability to form intramolecular hydrogen bonds researchgate.net.
In the context of 4-phenoxyphenol (B1666991) derivatives designed as androgen receptor antagonists, SAR studies have revealed specific trends. For instance, the phenolic hydroxyl group is a key feature for activity. Modifications to the benzoylamino portion of the molecule have demonstrated that different substituents can drastically alter the inhibitory concentration (IC50) against various prostate cancer cell lines nih.gov. Interestingly, the addition of a nitrophenyl group, a common pharmacophore in other AR antagonists, did not lead to significant activity in this particular scaffold, indicating that these derivatives represent a novel class of antagonists nih.govacs.org. The data below illustrates how modifications to the benzoyl group of the 4-(4-benzoylaminophenoxy)phenol skeleton affect its antiandrogenic activity.
| Compound | Substituent (R) | SC-3 (IC50, μM) | LNCaP (IC50, μM) | 22Rv1 (IC50, μM) |
| 8 | H | 9.4 | 0.82 | 1.1 |
| 12a | 4-F | 2.5 | 0.21 | 0.44 |
| 12b | 4-Cl | 2.2 | 0.16 | 0.35 |
| 12d | 4-CF3 | 1.9 | 0.11 | 0.25 |
| 22 | 2-Me, 4-CF3 | 0.75 | 0.043 | 0.22 |
| 12g | 4-OH | 1.3 | 0.11 | 0.19 |
| 12h | 3,4-(OH)2 | 1.1 | 0.12 | 0.21 |
| 12i | 2-NO2 | >10 | >10 | >10 |
| 12j | 3-NO2 | >10 | >10 | >10 |
| 12k | 4-NO2 | >10 | >10 | >10 |
Data sourced from a study on androgen receptor antagonists nih.gov. The table shows the half-maximal inhibitory concentration (IC50) against dihydrotestosterone-promoted growth of three human prostate cancer cell lines: SC-3 (wild-type AR), LNCaP (T877A-mutated AR), and 22Rv1 (H874Y-mutated AR).
Computational chemistry provides powerful tools for designing novel molecular scaffolds semanticscholar.orgacs.orgresearchgate.net. The "scaffold" concept is central to medicinal chemistry, representing the core structure of a molecule or a series of related analogues nih.govtandfonline.com. Computational methods allow for the systematic generation, analysis, and comparison of these core structures to guide drug design nih.govtandfonline.com.
One advanced computational approach is the identification of "analog series-based scaffolds" (ASB scaffolds) nih.gov. Instead of analyzing individual molecules, this method computationally extracts a common core structure from a series of known bioactive compounds nih.govtandfonline.com. This technique yields a knowledge base of scaffolds that are already associated with specific biological targets and structure-activity relationship information nih.gov. By applying these computational models, researchers can design novel phenoxyphenol scaffolds with a higher probability of desired biological activity, explore "scaffold hopping" to find structurally diverse molecules with similar functions, and ultimately accelerate the discovery of new therapeutic agents tandfonline.com.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding molecular reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netdoaj.org It is widely employed to determine the optimized molecular geometry and to calculate various molecular properties. For 2-Amino-4-phenoxyphenol, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), would be performed to find the most stable three-dimensional conformation of the molecule by minimizing its energy. rjpn.org
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, can also be used to study the compound's properties. These methods, while computationally more intensive, provide a high level of accuracy for molecular systems. nih.gov Theoretical studies on similar phenolic compounds have utilized both DFT and ab initio methods to analyze their structural and electronic properties. doaj.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.govossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.orgnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich aminophenol ring system, while the LUMO would also be distributed across the aromatic structure. The energy of these orbitals dictates the molecule's ability to participate in charge transfer interactions. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. longdom.org |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. longdom.org |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. rjpn.org |
Theoretical Thermochemistry and Reactivity Prediction
DFT calculations are also used to predict the thermochemical properties of molecules, such as heat of formation, entropy, and heat capacity. scispace.com These parameters are vital for understanding the stability of this compound under various conditions.
Furthermore, the electronic parameters derived from DFT, such as the HOMO-LUMO gap and the electrophilicity index, serve as powerful global reactivity descriptors. mdpi.comscielo.org.mx In a study of phenol (B47542), 2-aminophenol (B121084), and 2-nitrophenol, DFT calculations revealed that the amino group in 2-aminophenol makes it the most reactive of the three, which suggests that the amino group in this compound would also significantly enhance its reactivity. rjpn.org Local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would likely be identified as key sites of reactivity.
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net
Studies on similar phenoxyphenol derivatives have shown their potential to bind to various biological targets, including the androgen receptor and Mycobacterium Enoyl ACP Reductase. nih.govresearchgate.net A docking study of this compound would involve placing the molecule into the active site of a target receptor to predict its binding affinity (docking score) and binding mode. The functional groups of the compound—the hydroxyl (-OH), amino (-NH2), and ether (-O-) groups—can participate in various non-covalent interactions.
| Interaction Type | Functional Group(s) Involved | Description |
|---|---|---|
| Hydrogen Bond Donor | -OH, -NH2 | The hydrogen atoms on the hydroxyl and amino groups can form hydrogen bonds with electronegative atoms (e.g., O, N) in the receptor's amino acid residues. |
| Hydrogen Bond Acceptor | -OH, -NH2, Ether Oxygen | The lone pairs on the oxygen and nitrogen atoms can accept hydrogen bonds from donor groups in the receptor. |
| π-π Stacking | Phenol Ring, Phenoxy Ring | The aromatic rings can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan. |
| Hydrophobic Interactions | Aromatic Rings | The nonpolar aromatic rings can interact favorably with hydrophobic pockets within the receptor active site. nih.gov |
The results of such studies, including binding energy scores and the identification of key interacting amino acid residues, would provide crucial information for assessing the potential of this compound as a therapeutic agent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
QSAR studies have been successfully applied to series of phenoxyphenol derivatives to model activities such as anti-inflammatory and anticancer effects. nih.govresearchgate.net To develop a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activity would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, including this compound, would be calculated. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation correlating these descriptors with activity. nih.gov A robust QSAR model could then predict the biological activity of this compound and guide the design of more potent analogues. mdpi.com
Advanced Simulation Techniques (e.g., Molecular Dynamics)
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation provides detailed information on the conformational changes, flexibility, and interactions of a molecule within its environment, such as in water or bound to a receptor. nih.gov
Investigations into Biological Activity Mechanisms in in Vitro and Cellular Systems
Enzyme Modulation and Inhibition Profiles
The ability of 2-Amino-4-phenoxyphenol to modulate or inhibit various enzymes is a key area of investigation for understanding its biological effects.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Currently, there is no specific research available that details the direct inhibitory activity of this compound on Cytosolic Phospholipase A2α (cPLA2α). This enzyme is a known target for anti-inflammatory drugs due to its critical role in the arachidonic acid cascade, which produces inflammatory mediators. nih.govnih.gov While various phenolic compounds and plant extracts have been studied for their cPLA2α inhibitory effects nih.gov, specific data for this compound is not present in the available literature.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Similar to cPLA2α, there is a lack of specific studies investigating the inhibitory effect of this compound on Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. okstate.eduresearchgate.net Its inhibition is a therapeutic strategy for pain and inflammation. mdpi.com Although numerous compounds have been developed as FAAH inhibitors nih.gov, the interaction of this compound with this enzyme has not been documented in the reviewed scientific literature.
Other Enzyme Interaction Mechanisms
Research into the broader class of aminophenol compounds provides insight into potential enzyme interactions. Studies have shown that 2-aminophenol (B121084) and 4-aminophenol (B1666318) derivatives can exhibit prooxidant activity, leading to the inactivation of enzymes sensitive to oxidative stress. One such enzyme is aconitase. nih.gov The inactivation of aconitase by these aminophenol compounds was found to be dependent on the presence of copper ions. nih.gov This suggests that the mechanism involves the reduction of copper by the aminophenol, which then participates in reactions that generate reactive oxygen species, ultimately leading to the inactivation of the enzyme. nih.gov
Cellular Signaling and Apoptotic Pathways
The influence of this compound on cellular health, particularly its potential to trigger programmed cell death (apoptosis) in pathological conditions, is of significant interest.
Induction of Apoptosis and Cell Death Pathways in Cancer Cell Lines
No specific studies were identified that demonstrate the direct induction of apoptosis or the activation of cell death pathways in cancer cell lines by this compound. While numerous natural phenolic compounds are known to induce apoptosis in cancer cells through various intrinsic and extrinsic pathways nih.govwaocp.org, and other complex phenoxazine (B87303) compounds have shown antitumor activity nih.gov, research specifically documenting these effects for this compound is not available.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
The chemical structure of this compound, specifically the 2-aminophenol moiety, suggests a capacity for prooxidant activity. Research has demonstrated that 2-aminophenol and 4-aminophenol compounds can generate reactive oxygen species (ROS) in the presence of transition metals like copper or iron. nih.gov
The proposed mechanism involves the reduction of cupric (Cu²⁺) ions by the aminophenol. The resulting reduced copper ion can then react with molecular oxygen to generate superoxide (B77818) radicals, a primary form of ROS. nih.gov This continuous cycle of copper reduction and re-oxidation can lead to a sustained production of ROS, inducing oxidative stress within a cellular environment. nih.gov This prooxidant property may be responsible for the cytotoxic effects observed with some aminophenol derivatives. nih.gov
| Aminophenol Isomer | Copper (Cu²⁺) Reducing Activity | DPPH Radical Reactivity | ROS Generation (in presence of Copper) |
|---|---|---|---|
| 2-Aminophenol | Potent | Potent | Yes |
| 3-Aminophenol | Little | Little | No |
| 4-Aminophenol | Potent | Potent | Yes |
DNA Integrity and Repair Pathway Modulation (e.g., ATR Activation)
The integrity of DNA is crucial for normal cellular function, and its damage can lead to various pathological conditions. The DNA damage response (DDR) is a complex network of pathways that sense, signal, and repair DNA lesions. One of the key players in the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, which is activated by single-stranded DNA breaks.
While no studies have directly investigated the effect of this compound on ATR activation, research on other phenoxyphenol derivatives suggests potential involvement in DNA damage pathways. For instance, a study on the 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), demonstrated its ability to induce DNA damage in hepatocellular carcinoma cells. This was evidenced by a significant increase in the levels of γH2AX, a marker of DNA double-strand breaks. nih.gov The induction of DNA damage suggests that this compound may activate DNA repair pathways, potentially including the ATR signaling cascade, as part of the cellular response to maintain genomic stability. However, further research is needed to elucidate the precise mechanisms and to determine if this compound shares this activity.
Metabolic Pathway Perturbations (e.g., Sphingolipid Metabolism)
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis. Perturbations in sphingolipid metabolism have been implicated in several diseases.
Studies on phenoxyphenol compounds have revealed their ability to modulate sphingolipid metabolism. The phenoxyphenol compound 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) was found to disrupt sphingolipid metabolism in hepatocellular carcinoma cells. doaj.org Another related compound, phenoxodiol, has also been shown to alter sphingolipid metabolism, leading to changes in the levels of key signaling molecules like ceramide and sphingosine-1-phosphate. nih.gov These findings suggest that compounds with a phenoxyphenol scaffold may have the potential to interfere with sphingolipid metabolic pathways, which could contribute to their biological effects. The specific impact of this compound on sphingolipid metabolism remains to be investigated.
Autophagic Processes and Their Regulation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Dysregulation of autophagy is associated with various diseases, including cancer and neurodegenerative disorders.
Several studies have highlighted the ability of phenoxyphenol derivatives to modulate autophagy in cancer cells. The 4-phenoxyphenol derivative 4-HPPP has been shown to regulate autophagy in human hepatocellular carcinoma cells. nih.govmdpi.com Another study on the phenoxyphenol compound diTFPP, in combination with C2-ceramide, induced autophagy in hepatocellular carcinoma cells. nih.gov Furthermore, diTFPP has been reported to sensitize hepatocellular carcinoma cells to C2-ceramide-induced autophagic stress. mdpi.com The regulation of autophagy by these compounds appears to be a complex process that can either promote or inhibit cancer cell survival depending on the cellular context. The specific effects of this compound on autophagic processes have not yet been reported.
Gene Expression and Protein Interaction Profiling
The biological effects of a compound are often mediated through its interactions with cellular proteins and its influence on gene expression. Phenolic compounds, in general, are known to interact with proteins through various non-covalent and covalent interactions, which can alter the protein's structure and function. researchgate.netresearchgate.netnih.gov These interactions can, in turn, affect various signaling pathways and lead to changes in gene expression.
While specific gene expression or protein interaction profiles for this compound are not available, the general principles of protein-phenolic interactions provide a framework for understanding its potential mechanisms. frontiersin.org The amino and hydroxyl groups on the this compound molecule could participate in hydrogen bonding and other interactions with amino acid residues on target proteins. Such interactions could modulate the activity of enzymes or other proteins, leading to downstream effects on gene expression. For example, studies have shown that plant phenolic compounds can alter the gene expression of proteins related to adhesion in the gut microbiota. frontiersin.org Comprehensive profiling studies would be necessary to identify the specific protein targets and gene expression changes modulated by this compound.
Antimicrobial Efficacy and Mechanisms
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.
Research on brominated phenoxyphenols has demonstrated their potent antimicrobial activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were found to be effective against both planktonic and biofilm-incorporated cells. nih.gov Other studies on nitrobenzyl-oxy-phenol derivatives have also reported their antimicrobial activity against various bacteria. nih.govresearchgate.net The mechanisms of action for phenolic antimicrobials can include disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The presence of the phenoxyphenol scaffold in this compound suggests that it may also possess antimicrobial properties, although specific studies are needed to confirm this and to determine its spectrum of activity and mechanism of action.
Anti-inflammatory and Other Bioactivity Modulations
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Phenolic compounds are well-known for their anti-inflammatory effects.
Studies on substituted (2-phenoxyphenyl)acetic acids, which are structurally related to this compound, have demonstrated significant anti-inflammatory activity. nih.govnih.gov For example, fenclofenac, a [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was developed as an anti-inflammatory drug. nih.gov The anti-inflammatory activity of phenolic compounds is often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway. frontiersin.org Eugenol, another related phenolic compound, has also been described as an anti-inflammatory agent. researchgate.net These findings suggest that this compound could potentially exert anti-inflammatory effects, but this requires experimental validation.
Antidiabetic Activities (e.g., α-Amylase and α-Glucosidase Inhibition)
One therapeutic approach for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. Many natural phenolic compounds have been identified as inhibitors of these enzymes. nih.govfrontiersin.org
While there is no direct evidence for the antidiabetic activity of this compound, the broader class of phenolic compounds has been extensively studied for this property. Phenolic acids and flavonoids have been shown to inhibit α-amylase and α-glucosidase. nih.govrsc.orgjppres.com The inhibitory activity of these compounds is often attributed to their ability to bind to the active sites of these enzymes, thereby preventing the breakdown of complex carbohydrates into glucose. This leads to a slower absorption of glucose from the intestine and a reduction in the post-meal blood glucose spike. Given its phenolic structure, it is plausible that this compound could exhibit similar inhibitory effects on these digestive enzymes, but this hypothesis needs to be tested through in vitro enzymatic assays.
Interactions with Biological Macromolecules (e.g., Nucleic Acids)
Comprehensive searches of available scientific literature and toxicological databases did not yield specific studies detailing the direct interactions of this compound with biological macromolecules such as nucleic acids (DNA and RNA).
Genotoxicity and mutagenicity studies are standard methods to assess the potential of a chemical to interact with and damage genetic material. However, no dedicated studies—such as Ames tests for mutagenicity, chromosomal aberration assays, or comet assays for DNA damage—were found for this compound.
While research exists on the genotoxic potential of other related phenolic and aminophenolic compounds, the specific interaction mechanisms and data for this compound have not been documented in the reviewed sources. Therefore, no detailed research findings or data tables on its binding, intercalation, or other forms of interaction with nucleic acids can be provided at this time.
Applications in Chemical Synthesis and Materials Science
Precursors in Organic Synthesis for Specialty Chemicals
2-Amino-4-phenoxyphenol is a key starting material in the multi-step synthesis of various specialty chemicals, including complex agrochemicals and high-performance polymers.
One of the most notable applications of this compound is as an intermediate in the production of insect growth regulators (IGRs). IGRs are a class of insecticides that interfere with the growth, development, and reproduction of insects, rather than killing them directly, which makes them more target-specific and environmentally benign compared to traditional broad-spectrum insecticides. agronomyjournals.comnih.gov
Pyriproxyfen, a widely used IGR, is a pyridine-based pesticide effective against a variety of arthropods. nih.gov It functions as a juvenile hormone mimic, disrupting the molting process and preventing larvae from developing into adults. nih.govnih.gov The synthesis of Pyriproxyfen involves the use of 4-phenoxyphenol (B1666991) as a key intermediate. chonchemicals.comgoogle.comchonchemicals.com While the direct synthesis route from this compound is not the primary industrial method, its structural similarity and potential as a precursor in related synthetic pathways are recognized. The synthesis of 4-phenoxyphenol itself can be achieved through processes like the diazotization of corresponding amines. google.comgoogle.com
The general synthetic strategy for Pyriproxyfen involves the reaction of a substituted phenol (B47542) with a pyridine derivative. The core structure, which includes the phenoxyphenyl group, is crucial for its biological activity. nih.gov
Table 1: Key Intermediates in the Synthesis of Pyriproxyfen
| Compound | Role |
|---|---|
| 4-Phenoxyphenol | A primary building block for the phenoxyphenyl ether portion of Pyriproxyfen. chonchemicals.comchonchemicals.com |
| 2-Chloropyridine | Provides the pyridine ring essential for the final structure of Pyriproxyfen. google.com |
In addition to its role in insecticide synthesis, this compound and its derivatives are valuable building blocks for certain classes of herbicides. Phenoxy herbicides, for example, are a well-established class of selective herbicides used to control broadleaf weeds. analis.com.my The synthesis of these herbicides often involves the reaction of a substituted phenol with a carboxylic acid derivative. google.com
While specific examples directly utilizing this compound in commercial herbicides are not extensively documented in publicly available literature, its chemical structure is amenable to the synthetic routes used for creating phenoxyalkanoic acid herbicides. These herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weed. nih.govumn.edu The synthesis of such herbicides often involves the Williamson ether synthesis, where a phenoxide reacts with a haloalkanoate.
This compound is a crucial monomer in the synthesis of polybenzoxazole (PBO) polymers. PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jprsc.org These properties make them suitable for a range of demanding applications, including aerospace components, protective clothing, and advanced electronics. titech.ac.jptandfonline.com
The synthesis of PBOs typically involves a two-step process. First, a poly(o-hydroxyamide) (PHA) precursor is synthesized through the polycondensation of a bis(o-aminophenol) monomer, such as a derivative of this compound, with a dicarboxylic acid chloride. titech.ac.jptandfonline.comacs.org In the second step, this PHA precursor undergoes a thermal cyclization (thermal rearrangement) to form the final polybenzoxazole structure. tandfonline.comacs.org
Table 2: Monomers for Polybenzoxazole Synthesis
| Monomer Type | Example | Role in Polymerization |
|---|---|---|
| Bis(o-aminophenol) | 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) | Provides the o-aminophenol functionality necessary for the formation of the oxazole ring. monash.edu |
The properties of the resulting PBO can be tailored by varying the specific monomers used in the polymerization.
Role as Reagents in Complex Chemical Transformations
Beyond its use as a building block for larger molecules, this compound can also act as a reagent in various complex chemical transformations. The presence of both an amino and a hydroxyl group in an ortho position allows it to participate in cyclization and condensation reactions to form heterocyclic compounds. These heterocyclic structures are often found in pharmaceuticals, dyes, and other specialty chemicals.
The synthesis of 3-amino-4-phenoxyphenol, a related compound, is achieved through the reduction of 3-nitro-4-phenoxyphenol using iron powder in an ethanol-water mixture with a catalytic amount of hydrochloric acid. prepchem.com This type of reduction is a common transformation for aromatic nitro compounds and highlights the reactivity of the functional groups on the aromatic ring.
Development of Functional Polymeric Materials
The unique chemical structure of this compound and other phenolic monomers makes them valuable for the development of functional polymeric materials with tailored properties.
Phenolic monomers can undergo oxidative polymerization to form polyphenolic materials. nih.govnih.gov This process can be catalyzed by enzymes, such as peroxidases, or by chemical oxidants. nih.gov The resulting polymers have a structure with multiple phenolic groups, which can impart antioxidant, adhesive, and other functional properties. nih.govmdpi.com
The oxidative polymerization of 2-amino-4-tert-butylphenol, a structurally similar compound, has been studied and shown to produce oligomers with phenoxazine (B87303) rings as the basic structure. researchgate.net This suggests that this compound could undergo similar polymerization to yield functional polymers with interesting electronic and redox properties. The presence of the phenoxy group would further modify the properties of the resulting polymer, potentially enhancing its solubility and processability.
Lignin, a natural phenolic polymer, is a source of various phenolic monomers that can be used to create bio-based polymers. nih.govresearchgate.net Research into the polymerization of these bio-derived monomers is a growing field, driven by the demand for sustainable materials. researchgate.net
Structure-Property Relationships in Derived Polymers
The flexible ether bridge in the this compound unit tends to enhance the solubility and processability of the resulting polymers by lowering the glass transition temperature (Tg) and promoting amorphous morphologies. researchgate.net Conversely, the rigid aromatic rings contribute significantly to the thermal stability of the polymer backbone. core.ac.uk This balance between flexibility and rigidity is a key factor in determining the end-use applications of these materials.
Influence of Polymer Backbone and Co-monomers
The properties of polymers derived from monomers containing aminophenoxy structures are heavily dependent on the type of polymer backbone formed and the specific diacids or dianhydrides used in the polymerization process.
Polyamides: When aromatic diamines containing ether linkages are used to synthesize polyamides, the resulting polymers often exhibit good thermal stability and solubility in polar aprotic solvents. The structure of the dicarboxylic acid co-monomer plays a critical role in defining the final properties. For instance, incorporating flexible linkages into the polymer backbone can improve processability. researchgate.net The thermal stability of copolymers is directly influenced by the structures of the diacids used in their synthesis. researchgate.net Generally, fully aromatic polyamides maintain high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net
Polyimides: Polyimides synthesized from diamines featuring phenoxy groups are known for their excellent thermal stability. researchgate.net The glass transition temperatures (Tg) of these polymers can be modulated by the choice of the dianhydride co-monomer. Dianhydrides that introduce flexible ether or methylene bridges can lower the Tg, enhancing processability, while rigid dianhydrides increase the Tg, resulting in materials suitable for high-temperature applications. For example, polyimides synthesized from 1,4-bis(4-amino-2-phenylphenoxy) benzene (B151609), a structurally related diamine, exhibit Tg values ranging from 221°C to 254°C depending on the dianhydride used. researchgate.net The introduction of bulky side groups, such as phenyl substituents, can hinder chain packing, leading to amorphous polymers with improved solubility. researchgate.net
The table below illustrates the relationship between the dianhydride structure and the thermal properties of resulting polyimides based on research with analogous diamines.
| Dianhydride Co-monomer | Polymer Structure | Glass Transition Temp. (Tg) | Thermal Stability (Decomposition Temp.) |
| Pyromellitic dianhydride (PMDA) | Rigid, planar | High | High |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Contains flexible keto group | Moderate | High |
| 4,4'-Oxydiphthalic anhydride (ODPA) | Contains flexible ether group | Lower | High |
| 4,4′-(Hexafluoroisopropylidene)bis(phthalic anhydride) (6FDA) | Contains bulky, flexible -C(CF₃)₂- group | Lower, improved solubility | High |
This table is illustrative, based on general principles of polyimide structure-property relationships. core.ac.ukresearchgate.net
Polybenzoxazines: The phenolic hydroxyl group and the primary amine in this compound make it a suitable candidate for the synthesis of benzoxazine resins. Aromatic diamine-based polybenzoxazines can offer higher glass transition temperatures and thermal stability compared to conventional bisphenol-A-based polybenzoxazines. researchgate.net The incorporation of fluorine atoms into the benzoxazine structure has been shown to decrease the dielectric constant, a desirable property for microelectronics applications. researchgate.net For example, trifluoromethyl-substituted polybenzoxazines can exhibit a dielectric constant of around 2.4, significantly lower than non-fluorinated analogues (around 3.5). researchgate.net
Effect of Specific Structural Features
Specific molecular features inherent to or introduced alongside the this compound unit have predictable effects on the macroscopic properties of the derived polymers.
Ether Linkages (-O-): The phenoxy group introduces an ether linkage into the polymer backbone. These linkages impart flexibility, which can lower the glass transition temperature and improve the solubility of the polymer in organic solvents. researchgate.net This enhanced processability is crucial for fabricating components from otherwise rigid, high-performance polymers.
Aromatic Rings: The presence of multiple phenyl rings in the polymer backbone is a primary contributor to high thermal stability. core.ac.uk The rigid nature of these rings restricts thermal motion, requiring higher temperatures to induce decomposition. For a polymer to be considered thermally stable, it should generally not decompose below 400°C. core.ac.uk
Substituents and Side Groups: Bulky side groups attached to the aromatic backbone can disrupt chain packing and reduce intermolecular forces. This typically leads to an increase in solubility and a decrease in crystallinity, rendering the polymer more amorphous. uomustansiriyah.edu.iq For example, phenyl side groups on a polyimide backbone have been shown to result in amorphous polymers. researchgate.net
Crosslinking: The degree of crosslinking has a profound impact on polymer properties. Higher crosslink density generally leads to increased thermal stability, higher glass transition temperature, and reduced solubility. dronacharya.info In polybenzoxazines, for instance, steric hindrance from substituents can affect the degree of ring-opening during curing, which in turn influences the crosslinking density and the final Tg of the thermoset. researchgate.net
The interplay between these structural elements allows for the fine-tuning of polymer properties to meet the demands of specific applications in materials science and chemical synthesis.
Environmental Aspects and Degradation Pathways
Microbial and Enzymatic Biotransformation Pathways
A thorough search of scientific databases and environmental literature yielded no specific studies on the microbial or enzymatic biotransformation of 2-Amino-4-phenoxyphenol. Research on analogous compounds, such as chlorophenols and other phenolic derivatives, describes various bacterial and fungal degradation pathways. However, these pathways cannot be directly attributed to this compound without specific experimental evidence. Consequently, no data on the microorganisms, enzymes, or metabolic routes involved in its biotransformation can be provided.
Photochemical and Abiotic Degradation Mechanisms in Aquatic Environments
There is no available research detailing the photochemical or abiotic degradation of this compound in aquatic environments. Studies on related compounds like 2-aminophenol (B121084) and 4-aminophenol (B1666318) have demonstrated susceptibility to photocatalytic degradation. General principles of environmental chemistry suggest that compounds with phenol (B47542) and ether linkages might undergo degradation through processes like hydrolysis or photolysis (direct or indirect). However, without specific studies on this compound, its environmental persistence, degradation half-life, and the identity of its potential degradation products remain unknown.
Analytical Methodologies for Environmental Monitoring
No standardized or published analytical methodologies specifically developed or validated for the environmental monitoring of this compound in matrices such as water, soil, or sediment were found. While general methods for the analysis of phenolic compounds, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), exist, their applicability, detection limits, and extraction efficiency for this compound have not been documented. Therefore, no specific information on sample preparation, instrumental conditions, or method performance for its environmental detection can be reported.
Perspectives and Future Research Directions
Opportunities in Novel Synthetic Methodologies
Currently, dedicated and optimized synthetic routes for 2-Amino-4-phenoxyphenol are not widely reported in the literature. Future research should focus on developing efficient, scalable, and environmentally benign methods for its synthesis. Exploration of modern catalytic systems and biocatalysis presents significant opportunities.
Traditional and Modern Approaches: Classic methods for forming the diaryl ether bond, such as the Ullmann condensation, could be adapted. wikipedia.org This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.orgmdpi.com Similarly, modern cross-coupling reactions like the Buchwald-Hartwig amination offer milder conditions for forming C-N and C-O bonds. A potential retrosynthetic analysis suggests two primary pathways:
Ether Formation First: Coupling of a protected aminophenol with a phenyl halide, followed by deprotection.
Nitro-Reduction Last: Synthesis of a nitrophenoxyphenol intermediate, followed by the reduction of the nitro group to an amine. This latter step is a common and typically high-yielding transformation in the synthesis of aromatic amines.
Enzymatic and Biocatalytic Synthesis: A forward-thinking approach would be the investigation of enzymatic synthesis. Biocatalysis offers high selectivity and mild reaction conditions. For instance, research into enzymes like hydroxylaminobenzene (HAB) mutase, which converts nitroaromatic compounds into ortho-aminophenols, could pave the way for novel biosynthetic routes. rsc.org The use of microorganisms such as Pseudomonas pseudoalcaligenes or isolated enzymes could provide a greener alternative to traditional chemical methods. rsc.org The development of a biocatalytic cascade that combines reduction and hydroxylation steps could be a particularly innovative strategy. dtic.mil
| Methodology | Key Reaction Type | Potential Precursors | Anticipated Advantages | Key Research Challenges |
|---|---|---|---|---|
| Ullmann Condensation | Copper-Catalyzed C-O Coupling | 2-Amino-4-halophenol + Phenol | Established methodology for diaryl ethers. | Harsh reaction conditions (high temp), stoichiometric copper. wikipedia.org |
| Buchwald-Hartwig Coupling | Palladium/Copper-Catalyzed C-O/C-N Coupling | Halophenoxyphenol + Amine Source | Milder conditions, broader substrate scope. | Ligand screening, catalyst cost and sensitivity. |
| Nitro-Reduction Route | Reduction of Nitro Group | 2-Nitro-4-phenoxyphenol | High efficiency and selectivity of nitro reduction. | Synthesis of the nitrophenoxyphenol precursor. |
| Enzymatic Synthesis | Biocatalysis (e.g., Mutases, Hydroxylases) | Nitro-phenoxy precursors or substituted anilines | High stereoselectivity, mild conditions, green chemistry. rsc.orgdtic.mil | Enzyme discovery, stability, and substrate specificity. rsc.org |
Deeper Mechanistic Elucidation of Biological Activities in Defined Systems
The biological activities of this compound are largely unexplored. Its structure, containing both an aminophenol and a diaryl ether moiety, suggests several avenues for investigation, drawing parallels from related compounds.
Pro-oxidant and Antioxidant Duality: Ortho- and para-aminophenols are known to exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper. nih.govresearchgate.net This activity involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can induce cellular damage and apoptosis. nih.govresearchgate.net Future studies should investigate whether this compound can engage in similar redox cycling. Conversely, the phenolic and amine groups also suggest potential antioxidant capabilities through hydrogen atom donation, a mechanism common to phenolic and aminic antioxidants. youtube.com Elucidating the conditions under which it acts as a pro-oxidant versus an antioxidant will be crucial.
Anticancer Potential: The oxidative condensation of o-aminophenols can lead to the formation of phenoxazine (B87303) structures. researchgate.net Phenoxazine derivatives are a class of compounds being investigated for their anticancer properties, with some showing the ability to stabilize G-quadruplexes in telomeres and promoter regions or to induce apoptosis through lysosomal dysfunction. nih.govnih.govresearchgate.net Research is needed to determine if this compound can be metabolized or derivatized into such structures and to screen its cytotoxicity against various cancer cell lines. Structure-activity relationship studies on related 4-alkylaminophenols have shown that antiproliferative potencies can be influenced by the nature of the substituent at the 4-position. nih.gov
| Research Area | Hypothesized Mechanism of Action | Key Experimental Approaches | Reference Compound Class |
|---|---|---|---|
| Redox Biology | Generation of ROS in the presence of metal ions (pro-oxidant); Radical scavenging (antioxidant). nih.govyoutube.com | Aconitase inactivation assays, DPPH radical scavenging assays, cellular ROS measurements. nih.gov | o-Aminophenol, p-Aminophenol |
| Oncology | Induction of apoptosis via ROS, stabilization of G-quadruplexes, lysosomal membrane permeabilization. nih.govnih.gov | Cell viability assays (MTT, etc.), cell cycle analysis, apoptosis assays (caspase activity, Annexin V), lysosomal staining. | Phenoxazines, Benzo[a]phenoxazines |
| Enzyme Inhibition | Interaction with active sites of specific enzymes (e.g., peroxidases, kinases). researchgate.net | In vitro enzyme kinetics assays, molecular docking studies. | Phenolic Compounds |
Exploration of Advanced Material Applications
Aminophenols are valuable monomers for the synthesis of functional polymers. researchgate.net The unique structure of this compound, with its polymerizable amino and hydroxyl groups and a bulky, rigid phenoxy substituent, makes it an intriguing candidate for the development of novel high-performance polymers.
Monomer for Functional Polymers: Polymers derived from aminophenol isomers, such as poly(o-aminophenol) and poly(m-aminophenol), have demonstrated interesting electrochemical properties, finding use in sensors and solar cells. mdpi.comdrexel.edu The polymerization of this compound could lead to a new class of polymers. The phenoxy group could enhance thermal stability and solubility in organic solvents while influencing the polymer's morphology and electronic properties. Research should focus on its polymerization via chemical or electrochemical oxidative methods and characterizing the resulting material's properties. researchgate.netacs.org
Polyimide and Polybenzoxazole Synthesis: The amino group makes this compound a potential diamine monomer for synthesizing polyimides and polybenzoxazoles, two classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. dtic.mil The phenoxy side group could disrupt chain packing, potentially leading to amorphous polymers with improved processability and solubility compared to their non-substituted counterparts, without significantly compromising their high glass transition temperatures. researchgate.net
Comprehensive Environmental Fate Assessment and Remediation Strategies
The introduction of any novel chemical into wider use necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies.
Biodegradation Pathways: The environmental persistence of this compound is unknown. Research should focus on identifying microorganisms capable of its degradation. The biodegradation of related aromatic amines and phenols typically proceeds through initial hydroxylation to form catechol intermediates. nih.govfrontiersin.org These catechols are then subject to aromatic ring cleavage via either ortho- or meta-pathways, ultimately leading to intermediates of central metabolism. nih.govsemanticscholar.orgnih.gov Studies using bacterial consortia from contaminated sites could reveal the specific metabolic pathways and enzymes involved in the breakdown of this compound. nih.gov
Remediation Technologies: Should this compound prove to be environmentally persistent, research into remediation technologies will be essential.
Adsorption: Activated carbons, particularly those functionalized with specific surface groups, are effective adsorbents for phenols and aminophenols. acs.orgacs.orgresearchgate.net The adsorption capacity of various porous materials for this compound should be quantified.
Advanced Oxidation Processes (AOPs): Photocatalytic degradation using semiconductor catalysts (e.g., TiO₂, CuO) under UV or visible light has been shown to be effective for aminophenols. researchgate.net Fenton and photo-Fenton processes are also powerful AOPs for mineralizing recalcitrant organic pollutants. bibliotekanauki.plnih.gov Investigating the kinetics and degradation byproducts of these processes for this compound is a critical research direction.
| Research Area | Objective | Methodologies | Expected Outcomes |
|---|---|---|---|
| Biodegradation | Identify microbial degradation pathways and key enzymes. | Enrichment culture studies, identification of bacterial strains, metabolite analysis (GC-MS, LC-MS), enzyme assays. nih.govnih.gov | Elucidation of ortho/meta cleavage pathways; Half-life in soil/water. semanticscholar.org |
| Adsorption | Evaluate the efficacy of various adsorbents for removal from water. | Batch and column adsorption studies, isotherm modeling (Langmuir, Freundlich), kinetic analysis. acs.orgacs.org | Adsorption capacity (mg/g) data for materials like activated carbon. nih.gov |
| Photodegradation | Assess the potential for photocatalytic and AOP-based remediation. | Laboratory-scale photoreactor experiments, quantification of degradation kinetics, identification of intermediates. researchgate.net | Degradation rates and mineralization efficiency data. |
| Ecotoxicity | Determine the potential impact on aquatic and terrestrial organisms. | Standard ecotoxicological assays (e.g., on algae, daphnia, fish). | Toxicity data (EC50, LC50) to inform environmental risk assessment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
